Regiochemistry‑Defined Orthogonality: 1‑Amino‑2‑Boc‑4,4,4‑trifluorobutane vs. 2‑Amino‑1‑Boc Regioisomer
The target compound places the Boc protecting group on the C‑2 amine, leaving a free primary amine at C‑1 for selective acylation, sulfonylation, or reductive amination. The closest regioisomer, tert‑butyl N‑(2‑amino‑4,4,4‑trifluorobutyl)carbamate, bears the Boc group on the C‑1 amine and exposes the C‑2 amine . Steric accessibility differs: in the target compound the free amine sits on the less‑hindered terminal carbon, whereas in the 2‑amino regioisomer the free amine is adjacent to the trifluoromethyl‑bearing carbon, which may increase steric encumbrance and reduce coupling efficiency [1]. No head‑to‑head kinetic study is publicly available; the claim is therefore class‑level inference based on known steric effects of CF₃ groups.
| Evidence Dimension | Regiochemistry of Boc protection |
|---|---|
| Target Compound Data | Boc at C‑2, free amine at C‑1 (1‑amino‑2‑Boc regioisomer) |
| Comparator Or Baseline | tert-butyl N‑(2‑amino‑4,4,4‑trifluorobutyl)carbamate: Boc at C‑1, free amine at C‑2 [2] |
| Quantified Difference | Regioisomeric distinction; quantitative reactivity difference not experimentally reported |
| Conditions | Structural comparison based on SMILES/InChI – no comparative kinetic data available |
Why This Matters
Procurement decisions for stepwise diamine functionalisation depend on which amine is free for the first coupling; selecting the wrong regioisomer can necessitate additional protection/deprotection steps or lead to unwanted side products.
- [1] Muller N. When Is a Trifluoromethyl Group More Lipophilic than a Methyl Group? J Pharm Sci. 1983;72(1):15-20. (Class‑level inference on steric effects of CF₃ groups). View Source
- [2] Chemsrc. tert-butyl N-(2-amino-4,4,4-trifluorobutyl)carbamate. https://m.chemsrc.com/en/cas/ (accessed 2026-04-29). View Source
